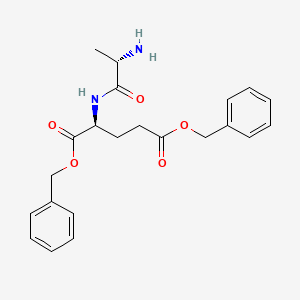

N-L-Alanyl-L-glutaminsäure-Bis(benzyl)ester

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester has several scientific research applications, including:

Wirkmechanismus

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that the ester bond in this compound is susceptible to alkaline hydrolysis . This suggests that the compound may be metabolized in the body through ester hydrolysis, leading to the release of its constituent amino acids, L-alanine and L-glutamate.

Biochemical Pathways

It is used in the preparation of alanine-glutamic dendrimer and other polypeptides , indicating that it may play a role in peptide synthesis or modification.

Pharmacokinetics

Given its susceptibility to alkaline hydrolysis , it can be inferred that the compound may be metabolized in the body through ester hydrolysis, leading to the release of its constituent amino acids, L-alanine and L-glutamate.

Result of Action

It is used in proteomics research , suggesting that it may have effects on protein structure or function.

Action Environment

It is known that the ester bond in this compound is susceptible to alkaline hydrolysis , suggesting that the compound’s stability and efficacy may be influenced by the pH of its environment.

Biochemische Analyse

Biochemical Properties

N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been genetically encoded into proteins for site-specific protein modifications . The nature of these interactions is complex and involves various biochemical processes .

Cellular Effects

The effects of N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its significant biochemical properties .

Dosage Effects in Animal Models

The effects of N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester vary with different dosages in animal models

Metabolic Pathways

N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester is involved in several metabolic pathways. It interacts with various enzymes and cofactors

Transport and Distribution

The transport and distribution of N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester within cells and tissues involve various transporters and binding proteins

Subcellular Localization

The subcellular localization of N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester and its effects on activity or function are complex. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester typically involves the esterification of L-glutamic acid with benzyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain a high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester undergoes various chemical reactions, including:

Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions

Major Products Formed

Hydrolysis: L-Alanine and L-glutamic acid.

Oxidation: Benzaldehyde or benzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Alanyl-L-glutamic Acid: A similar compound without the benzyl ester groups.

L-Glutamic Acid γ-Benzyl Ester: A related compound with a single benzyl ester group.

N-α-Boc-L-glutamic Acid γ-Benzyl Ester: A protected form of L-glutamic acid with a benzyl ester group.

Uniqueness

N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester is unique due to its dual benzyl ester groups, which provide additional sites for chemical modification and enhance its utility in various research applications . The presence of both alanine and glutamic acid residues also allows for the study of interactions between these amino acids and other biomolecules .

Eigenschaften

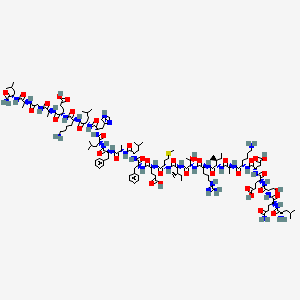

IUPAC Name |

dibenzyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-16(23)21(26)24-19(22(27)29-15-18-10-6-3-7-11-18)12-13-20(25)28-14-17-8-4-2-5-9-17/h2-11,16,19H,12-15,23H2,1H3,(H,24,26)/t16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRIFZCMNCZLJQ-LPHOPBHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737570 | |

| Record name | Dibenzyl L-alanyl-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87063-91-0 | |

| Record name | Dibenzyl L-alanyl-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butanone, 3-hydroxy-, O-methyloxime, [S-(Z)]- (9CI)](/img/new.no-structure.jpg)

![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid](/img/structure/B588316.png)